3-Formyl-4-(propan-2-yloxy)benzoic acid 3-Formyl-4-(propan-2-yloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613898
InChI: InChI=1S/C11H12O4/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-7H,1-2H3,(H,13,14)
SMILES: CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3-Formyl-4-(propan-2-yloxy)benzoic acid

CAS No.:

Cat. No.: VC13613898

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3-Formyl-4-(propan-2-yloxy)benzoic acid -

Specification

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 3-formyl-4-propan-2-yloxybenzoic acid
Standard InChI InChI=1S/C11H12O4/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-7H,1-2H3,(H,13,14)
Standard InChI Key PEULTQMQZORNLA-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

  • A formyl group (-CHO) at position 3, which introduces electrophilic reactivity.

  • An isopropoxy group (-OCH(CH3_3)2_2) at position 4, contributing steric bulk and modulating electronic effects.

  • A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation .

The IUPAC name, 3-formyl-4-propan-2-yloxybenzoic acid, reflects this substitution pattern. The SMILES notation CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O\text{CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O} and InChIKey PEULTQMQZORNLA-UHFFFAOYSA-N uniquely define its connectivity and stereochemistry .

Computed Physicochemical Properties

Key properties derived from computational models include:

PropertyValueRelevance
XLogP31.7Indicates moderate lipophilicity
Topological PSA63.6 ŲReflects hydrogen-bonding capacity
Rotatable Bonds4Suggests conformational flexibility
Hydrogen Bond Donors1Limited to the carboxylic acid group
Hydrogen Bond Acceptors4Includes carbonyl and ether oxygens

These properties influence solubility, permeability, and interaction with biological targets, making the compound suitable for drug discovery .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically involves sequential functionalization of the benzoic acid scaffold:

  • Introduction of the Isopropoxy Group:

    • Alkylation of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Formylation at Position 3:

    • Directed ortho-metalation (DoM) using LDA followed by quenching with DMF to install the formyl group .

A representative reaction sequence is:

4-Hydroxybenzoic acidisopropyl bromide, base4-Isopropoxybenzoic acidLDA, DMF3-Formyl-4-(propan-2-yloxy)benzoic acid\text{4-Hydroxybenzoic acid} \xrightarrow{\text{isopropyl bromide, base}} \text{4-Isopropoxybenzoic acid} \xrightarrow{\text{LDA, DMF}} \text{3-Formyl-4-(propan-2-yloxy)benzoic acid}

Optimization Challenges

  • Regioselectivity: Competing substitution at adjacent positions necessitates careful control of reaction conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the product from byproducts .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s bifunctional reactivity makes it a precursor for:

  • Anticancer Agents: Hybrid molecules incorporating formyl and carboxylate motifs show cytotoxicity in cell assays.

  • Antibacterial Derivatives: Schiff bases derived from this scaffold exhibit moderate activity against S. aureus .

Material Science

  • Coordination Polymers: The carboxylic acid and aldehyde groups chelate metal ions (e.g., Cu2+^{2+}) to form porous frameworks .

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